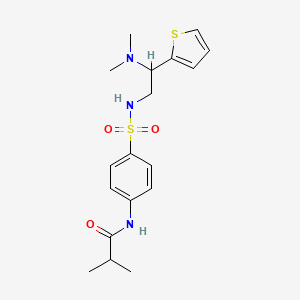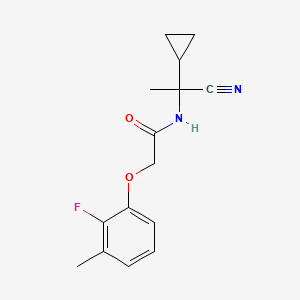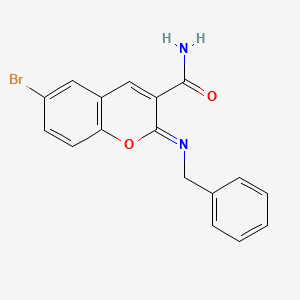
3-クロロ-2,4,6-トリフルオロベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a chlorine atom. This compound is an important intermediate in organic synthesis and is used in various applications, including pharmaceuticals, agrochemicals, and dyestuffs .
科学的研究の応用
3-Chloro-2,4,6-trifluorobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various fluorinated compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyestuffs, and specialty chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,6-trifluorobenzaldehyde typically involves the following steps:
Formation of the Intermediate: The process begins with the preparation of a suitable intermediate, such as 1,3,5-trifluorobenzene.
Lithiation: The intermediate is subjected to lithiation using a strong base like n-butyllithium in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) at low temperatures (-85 to -80°C).
Formylation: The lithiated intermediate is then reacted with a formylating agent like dimethylformamide (DMF) at temperatures between -80 to -75°C.
Workup: The reaction mixture is quenched with acetic acid, water, and dilute hydrochloric acid to adjust the pH to 1-2, followed by stirring to obtain the crude product.
Purification: The crude product is purified to yield 3-Chloro-2,4,6-trifluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for 3-Chloro-2,4,6-trifluorobenzaldehyde involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-2,4,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products
Oxidation: 3-Chloro-2,4,6-trifluorobenzoic acid.
Reduction: 3-Chloro-2,4,6-trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Chloro-2,4,6-trifluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of three fluorine atoms.
2,3,5,6-Tetrafluorobenzaldehyde: Contains four fluorine atoms on the benzene ring.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group and a chlorine atom on the benzene ring
Uniqueness
3-Chloro-2,4,6-trifluorobenzaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic applications and research studies.
特性
IUPAC Name |
3-chloro-2,4,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-6-5(10)1-4(9)3(2-12)7(6)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBHJSUWGHTAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)



![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2543864.png)

![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)

![3-[(3S,6R,9S,12R,15S,18R,22S)-22-[(2S)-Dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide](/img/structure/B2543872.png)


